molecular formula C24H33N3O7S2 B11484436 4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

4-methoxy-2,3,6-trimethyl-N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

Cat. No.: B11484436
M. Wt: 539.7 g/mol
InChI Key: ZSRBBPPIVBLGMO-UHFFFAOYSA-N
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Description

4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with methoxy, trimethyl, and sulfonamide groups, as well as morpholine moieties, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves multiple steps, starting with the preparation of the benzene ring with methoxy and trimethyl substitutions. The sulfonamide group is introduced through sulfonation reactions, and the morpholine moieties are added via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy and trimethyl groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to amine derivatives.

    Substitution: The morpholine moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene rings with different functional groups.

Scientific Research Applications

4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-2,3,6-TRIMETHYL-BENZALDEHYDE
  • 4-METHOXY-2,3,6-TRIMETHYL-BENZENESULFONAMIDE

Uniqueness

Compared to similar compounds, 4-METHOXY-2,3,6-TRIMETHYL-N-[4-(MORPHOLIN-4-YL)-3-(MORPHOLINE-4-SULFONYL)PHENYL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moieties and sulfonamide group make it particularly interesting for medicinal chemistry and material science applications.

Properties

Molecular Formula

C24H33N3O7S2

Molecular Weight

539.7 g/mol

IUPAC Name

4-methoxy-2,3,6-trimethyl-N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C24H33N3O7S2/c1-17-15-22(32-4)18(2)19(3)24(17)35(28,29)25-20-5-6-21(26-7-11-33-12-8-26)23(16-20)36(30,31)27-9-13-34-14-10-27/h5-6,15-16,25H,7-14H2,1-4H3

InChI Key

ZSRBBPPIVBLGMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC2=CC(=C(C=C2)N3CCOCC3)S(=O)(=O)N4CCOCC4)C)C)OC

Origin of Product

United States

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